molecular formula C11H19N3 B13331090 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13331090
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: PUWQAZXOAQXGNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₁₁H₁₉N₃. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by a cyclopentyl group, an ethyl group, and a methyl group attached to a pyrazole ring, making it a unique structure within its class.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, which is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring is known to interact with active sites of enzymes, potentially leading to the modulation of enzymatic activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopentyl and ethyl groups attached to the pyrazole ring. This unique combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

5-cyclopentyl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-9-10(8-6-4-5-7-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3

InChI-Schlüssel

PUWQAZXOAQXGNC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(N=C1C2CCCC2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.